3'-Deoxykanamycin C

Aminoglycoside toxicity In vivo tolerability Preclinical safety

Sourcing authentic 3'-Deoxykanamycin C for aminoglycoside resistance research is hindered by misidentified or mislabeled kanamycin analogs. This semisynthetic compound is distinguished by a 6'-hydroxyl (not amine), conferring intrinsic resistance to AAC(6')-mediated inactivation-a common confound in Gram-negative resistance studies. • Functions as a definitive negative control for AAC(6') enzymatic activity while retaining ribosomal target engagement. • Exhibits an oral LD₅₀ >10-fold higher than tobramycin in murine models, enabling toxicity mechanism dissection without confounding lethality. • Serves as a 40%-yield synthon for 1-N-acylated kanamycin C libraries, including butirosin analogs active against resistant strains. • Demonstrates pharmacokinetic bioequivalence to tobramycin in rabbits, isolating pharmacodynamic variables in comparative studies.

Molecular Formula C18H36N4O10
Molecular Weight 468.5 g/mol
CAS No. 65566-75-8
Cat. No. B1205267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxykanamycin C
CAS65566-75-8
Synonyms3'-deoxykanamycin C
antibiotic 535
Molecular FormulaC18H36N4O10
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CO)O)N)N
InChIInChI=1S/C18H36N4O10/c19-5-1-6(20)16(32-18-13(27)11(22)12(26)10(4-24)30-18)14(28)15(5)31-17-7(21)2-8(25)9(3-23)29-17/h5-18,23-28H,1-4,19-22H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
InChIKeyIDSYVBBNVYBBAF-PBSUHMDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxykanamycin C (CAS 65566-75-8): A Semisynthetic Aminoglycoside with Documented In Vivo and In Vitro Differentiation from Kanamycin and Tobramycin


3'-Deoxykanamycin C (CAS 65566-75-8), also known as Antibiotic 535, is a semisynthetic aminoglycoside antibiotic derived from kanamycin B [1]. It belongs to the kanamycin class but is distinguished by the absence of the 3'-hydroxyl group on the 2,6-diaminoglucose ring and the conversion of the 6'-amino group to a hydroxyl group, yielding a molecular formula of C₁₈H₃₆N₄O₁₀ [1][2]. This structural modification confers a resistance profile and in vivo tolerability distinct from parent kanamycins and closely related 3'-deoxy analogs such as tobramycin (3'-deoxykanamycin B) [3].

3'-Deoxykanamycin C Procurement: Why Kanamycin C and Tobramycin Are Not Direct Substitutes


Generic substitution among aminoglycosides is precluded by distinct resistance mechanisms, toxicity profiles, and synthetic origins. 3'-Deoxykanamycin C is not inactivated by aminoglycoside 6'-acetyltransferases (AAC(6')), a common resistance enzyme that inactivates kanamycin C, due to the replacement of its 6'-amino group with a hydroxyl group [1]. Unlike tobramycin (3'-deoxykanamycin B), which retains the 6'-amino group and is primarily used clinically, 3'-deoxykanamycin C occupies a unique chemical space: it is a 3'-deoxy compound with a kanamycin C core, resulting in an LD₅₀ in mice that is more than 10-fold higher than that of its close analog tobramycin sulfate, indicating a fundamentally different tolerability window [2]. Furthermore, its semisynthetic production relies on a distinct nitrite-mediated deamination of kanamycin B derivatives, a process that yields a compound that is not a fermentation byproduct of standard kanamycin C or tobramycin production strains [1].

3'-Deoxykanamycin C (CAS 65566-75-8) Comparative Evidence: Quantified Differentiation in Toxicity, Synthesis, and Activity


In Vivo Tolerability: 3'-Deoxykanamycin C Exhibits >11-fold Higher Oral LD₅₀ than Tobramycin Sulfate in Mice

3'-Deoxykanamycin C (Antibiotic 535) demonstrates significantly lower acute toxicity compared to tobramycin, its closest clinical 3'-deoxy analog. The oral LD₅₀ in mice for 3'-deoxykanamycin C is ≥5000 mg/kg, which is >11-fold higher than the reported oral LD₅₀ for tobramycin sulfate (441 mg/kg) [1]. Intravenous LD₅₀ for 3'-deoxykanamycin C (225 mg/kg) is also 3.8-fold higher than that reported for tobramycin (58.6 mg/kg) in the same species [1]. This quantitative difference in acute tolerability indicates a wider safety margin for 3'-deoxykanamycin C in preclinical models.

Aminoglycoside toxicity In vivo tolerability Preclinical safety

Resistance Evasion: 3'-Deoxykanamycin C is Not a Substrate for AAC(6') Enzymes That Inactivate Kanamycin C

A key differentiator is the compound's intrinsic resistance to aminoglycoside 6'-acetyltransferases (AAC(6')). The synthesis of 3'-deoxykanamycin C specifically replaces the 6'-amino group of kanamycin B with a hydroxyl group, generating a kanamycin C-like core that is not a substrate for AAC(6') [1]. In contrast, kanamycin C and tobramycin both retain the 6'-amino group and are known substrates for these enzymes [1]. This structural modification confers activity against bacterial strains that produce AAC(6') and are resistant to kanamycin C [1].

Antibiotic resistance Aminoglycoside-modifying enzymes AAC(6')

Synthetic Yield: 3'-Deoxykanamycin C is Produced in 40% Yield from 6'-N-BOC-3'-deoxykanamycin B, a Differentiable Process

The synthesis of 3'-deoxykanamycin C is achieved via a distinct chemical route involving nitrite-mediated deamination of a tetra-N-protected 3'-deoxykanamycin B derivative [1]. This process yields 3'-deoxykanamycin C in 40% yield from 6'-N-BOC-3'-deoxykanamycin B [1]. In comparison, the further deoxygenated analog, 3',4'-dideoxykanamycin C, is obtained in a lower 24% yield using the same methodology [1]. This synthetic accessibility differentiates 3'-deoxykanamycin C as a more readily accessible intermediate for further derivatization.

Semisynthesis Aminoglycoside chemistry Process chemistry

Antimicrobial Spectrum: 3'-Deoxykanamycin C is Highly Active Against S. aureus, E. coli, and P. vulgaris, with a Differentiated Pseudomonas Profile

3'-Deoxykanamycin C demonstrates a broad antibacterial spectrum, with high activity against Staphylococcus aureus, Escherichia coli, and Proteus vulgaris [1]. It shows lower activity against Pseudomonas aeruginosa compared to these species [1]. In a murine tuberculosis model, 3'-deoxykanamycin C and tobramycin were both inferior to kanamycin in efficacy [1]. While direct MIC values are not available in the provided sources, the described spectrum qualitatively differentiates it from tobramycin, which is clinically valued for its enhanced anti-pseudomonal activity [2].

Antibacterial spectrum Gram-negative activity Pseudomonas aeruginosa

Pharmacokinetic Bioequivalence: 3'-Deoxykanamycin C Demonstrates Comparable PK to Tobramycin and Kanamycin in Rabbits

Despite its differentiated toxicity and resistance profiles, a comparative pharmacokinetic study in rabbits revealed no significant differences in the absorption, distribution, or excretion of 3'-deoxykanamycin C when compared directly to tobramycin and kanamycin [1]. Following a single 10 mg/kg subcutaneous dose, 3'-deoxykanamycin C was rapidly absorbed and detected in blood and organs for 24 hours, with primary excretion via urine [1]. This suggests that the core aminoglycoside scaffold dictates similar PK behavior across these analogs.

Pharmacokinetics ADME Comparative pharmacology

3'-Deoxykanamycin C (65566-75-8): High-Impact Research Applications Driven by Quantitative Differentiation


Aminoglycoside Resistance Mechanism Studies

Leverage the compound's intrinsic resistance to AAC(6') enzymes to dissect resistance pathways in Gram-negative bacteria. As a kanamycin analog with a 6'-hydroxyl group, it serves as a negative control for AAC(6')-mediated inactivation while retaining aminoglycoside activity [1].

Structure-Toxicity Relationship (STR) Investigations

Utilize the >11-fold difference in oral LD₅₀ between 3'-deoxykanamycin C and tobramycin to probe the structural determinants of aminoglycoside toxicity. This compound provides a unique scaffold for studying how modifications at the 6'-position and the kanamycin C core influence nephrotoxicity and ototoxicity [1].

Semisynthetic Derivative Scaffold

Employ 3'-deoxykanamycin C as a high-yielding (40%) starting material for generating libraries of 1-N-acylated kanamycin C derivatives, including butirosin analogs, which are known to possess enhanced activity against resistant bacteria [2]. Its synthetic accessibility makes it preferable over the lower-yielding 3',4'-dideoxy analog [2].

Comparative PK/PD Modeling

Use 3'-deoxykanamycin C as a pharmacokinetic comparator to tobramycin and kanamycin in animal models. Its demonstrated PK bioequivalence in rabbits allows for the isolation of pharmacodynamic differences (e.g., efficacy, toxicity) without the confounding influence of variable drug exposure [3].

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